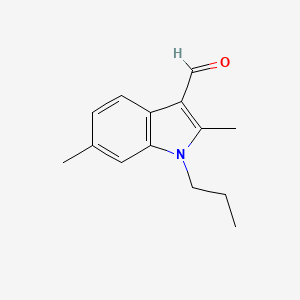

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde, are important in various fields of chemistry and biology . They are often used as precursors for the synthesis of active molecules .

Synthesis Analysis

While specific synthesis methods for 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde are not available, indole derivatives are generally synthesized through multicomponent reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular formula of 2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde is C14H17NO, with a molecular weight of 215.3 .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This means they could potentially be used to combat oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial drugs.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests they could be used in the treatment of diabetes.

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Mecanismo De Acción

Target of Action

2,6-Dimethyl-1-propyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to a variety of effects, depending on the specific target and the context of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations can vary widely, depending on the specific pathway and the context of the interaction.

Result of Action

Given the diverse biological activities of indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-dimethyl-1-propylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-7-15-11(3)13(9-16)12-6-5-10(2)8-14(12)15/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNZAZKFUYVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=C(C=C2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-1-propyl-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)